Several safety concerns have led to restrictions on the use of musk ambrette:
Due to these concerns, the use of musk ambrette is no longer permitted in many countries:
Musk ambrette, scientifically known as 6-tert-butyl-3-methyl-2,4-dinitroanisole, is a synthetic fragrance compound classified as a nitromusk. It is characterized by its pale yellow crystalline form and a sweet, heavy floral-musk odor. The compound was first patented in the late 19th century and has been widely used in various consumer products, including perfumes, soaps, and food flavorings . Musk ambrette is recognized for its ability to enhance the scent profile of products, making it a popular choice in the fragrance industry.
Musk ambrette interacts with olfactory receptors in the nose, triggering the perception of a musky, floral scent. The exact mechanism of this interaction is not fully understood, but it is likely related to the shape and functional groups of the molecule.
Musk ambrette has been linked to several safety concerns, leading to restrictions on its use:
Musk ambrette exhibits several biological activities that raise health concerns:
Musk ambrette is synthesized through several methods:
Recent research indicates that musk ambrette interacts with biological systems in ways that may have harmful effects:
Musk ambrette belongs to a class of compounds known as nitromusks. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Musk xylene | 6-tert-butyl-3-methyl-2,4-dinitrotoluene | Similar synthesis method; less neurotoxic than musk ambrette. |
Musk ketone | 6-acetyl-1-(1,1-dimethylethyl)-3-methyl-2,4-dinitrobenzene | Used primarily for its sweet scent; less allergenic. |
Galaxolide | 4-tert-butylcyclohexanecarboxaldehyde | A polycyclic musk; considered safer than nitromusks. |
Ambrettolide | A lactone compound | Natural musk alternative; less toxic profile. |
Musk ambrette stands out due to its significant neurotoxic effects and potential endocrine disruption capabilities compared to other musks. Its historical usage has led to widespread detection in human tissues despite current regulatory restrictions on its use in cosmetics and personal care products .
The traditional commercial synthesis of musk ambrette, chemically known as 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene, follows a well-established multistep process that has been employed in industrial production for decades [36]. The synthesis begins with the methylation of meta-cresol using the potassium salt of meta-cresol and dimethyl sulfate, which produces the corresponding methyl ether with yields ranging from 85-90% [36]. This initial step is typically conducted at temperatures between 80-100°C under basic conditions [36].
The second critical step involves the butylation of the methylated cresol derivative using isobutyl chloride in the presence of aluminum chloride as a Lewis acid catalyst [36]. This Friedel-Crafts alkylation reaction proceeds at moderate temperatures of 50-80°C and yields the tert-butylcresyl methyl ether intermediate in yields of 55-60% [36]. The resulting product requires careful fractionation to achieve the desired purity levels necessary for subsequent nitration [36].
The most challenging aspect of the traditional synthesis involves the nitration of tert-butylcresyl methyl ether with fuming nitric acid [36]. This electrophilic aromatic substitution reaction must be conducted at temperatures below 0°C to control the highly exothermic nature of the nitration process [36]. The mixed acid system, comprising concentrated nitric acid and sulfuric acid, generates nitronium ions that serve as the active electrophilic species [9] [11]. The nitration reaction produces dinitro derivatives in yields of 45-60%, with the pure musk ambrette obtained through crystallization from 95% ethanol [36].
Synthesis Step | Reagent/Catalyst | Temperature (°C) | Yield (%) | Major By-products |
---|---|---|---|---|
Methylation of meta-cresol | Dimethyl sulfate, KOH | 80-100 | 85-90 | Dimethyl sulfite |
Butylation with isobutyl chloride | Isobutyl chloride, AlCl₃ | 50-80 | 55-60 | tert-butyl isomers |
Nitration with fuming nitric acid | Fuming HNO₃, H₂SO₄ | <0 | 45-60 | Mononitro derivatives, trinitro compounds |
Crystallization from ethanol | 95% ethanol | Room temperature | 70-80 | Impurities removed |
The traditional nitration process generates significant by-products, including mononitro derivatives, 4,6-dinitro-meta-cresol methyl ether, and smaller amounts of trinitro derivatives [36]. The formation of these by-products reduces the overall selectivity of the process and necessitates extensive purification procedures [36]. The mechanism of aromatic nitration proceeds through the classic electrophilic aromatic substitution pathway, where the nitronium ion attacks the electron-rich aromatic ring to form a sigma complex intermediate, followed by deprotonation to restore aromaticity [10] [11].
Contemporary approaches to musk ambrette synthesis have incorporated advanced catalytic methodologies that address the limitations inherent in traditional batch processes [18] [19]. Phase transfer catalysis has emerged as a particularly effective technique for aromatic nitration reactions, utilizing quaternary ammonium salts to facilitate the transport of nitrating species across phase boundaries [19] [23]. These catalytic systems enable nitration reactions to proceed under milder conditions while maintaining high selectivity and yield [23].
Phase transfer catalytic nitration typically employs tetrabutylammonium salts or similar quaternary ammonium compounds to solubilize nitrite or nitrate ions in organic phases [19] [23]. The reaction proceeds through an electrophilic mechanism where the phase transfer catalyst facilitates the formation of nitronium-like species that can effectively nitrate aromatic substrates [23]. Research has demonstrated that this approach can achieve yields of 75-85% with selectivity improvements of 80-85% compared to traditional methods [23].
Microreactor systems represent a revolutionary advancement in nitroaromatic synthesis, offering unprecedented control over reaction parameters and significantly enhanced safety profiles [18] [20] [21]. These systems utilize microchannel continuous reactors that provide exceptional heat transfer efficiency and precise temperature control [20]. The high surface-area-to-volume ratio of microreactors enables rapid heat removal, which is crucial for managing the highly exothermic nature of nitration reactions [21].
Continuous-flow microreactor systems have demonstrated remarkable performance in aromatic nitration processes, achieving yields of 85-95% with selectivity ranging from 90-95% [18] [21] [24]. The residence times in these systems are dramatically reduced compared to batch processes, typically ranging from 5 seconds to 15 minutes [21]. Recent investigations have shown that microreactor systems can process aromatic compounds with residence times as short as 29 seconds while maintaining high conversion rates and excellent selectivity [28].
The catalytic efficiency of modern microreactor systems is further enhanced through the incorporation of solid acid catalysts [18]. Molybdenum-supported titanium dioxide-zirconium dioxide mixed-metal oxide catalysts have shown exceptional performance in continuous-flow nitration reactions [18]. These catalysts, prepared by sol-gel methods and calcined at 700°C, demonstrate high activity at weight hourly space velocities of 4.0 h⁻¹, achieving yields exceeding 90% [18].
Catalytic Method | Catalyst Type | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Phase Transfer Catalysis | Quaternary ammonium salts | 60-80 | 2-6 hours | 75-85 | 80-85 |
Microreactor Systems | Micromixer systems | 30-100 | 5 seconds - 15 minutes | 85-95 | 90-95 |
Continuous Flow Nitration | Packed bed reactors | 80-120 | 0.5-2 minutes | 88-94 | 85-92 |
Solid Acid Catalysts | Mo(VI)-TiO₂-ZrO₂ | 100-150 | 1-4 hours | 85-92 | 88-93 |
Lewis Acid Catalysis | Yb(OTf)₃, In(OTf)₃ | 80-120 | 1-8 hours | 70-90 | 75-85 |
Industrial optimization of musk ambrette production has focused on addressing three primary challenges: waste reduction, energy efficiency, and yield improvement [28]. Traditional batch nitration processes generate substantial quantities of acidic waste, typically comprising 60-70% of the total reaction mass [28]. Modern optimization strategies have successfully reduced waste generation by 80-90% through the implementation of acid recycling systems and the use of stoichiometric quantities of nitrating agents [28].
Energy efficiency improvements have been achieved through process intensification and heat integration strategies [28]. Microreactor technology has enabled energy consumption reductions of 25-40% compared to conventional batch processes [20] [28]. The enhanced heat transfer characteristics of microreactors eliminate the need for extensive cooling systems typically required in batch nitration, while the reduced reaction volumes minimize the energy requirements for heating and temperature control [21].
Yield improvement strategies have focused on optimizing reaction conditions and implementing advanced control systems [28]. Modern continuous-flow processes have achieved overall yields of 85-94%, representing a significant improvement over traditional methods that typically yield 45-60% [28]. These improvements result from better temperature control, optimized acid-to-substrate ratios, and reduced formation of over-nitrated by-products [28].
The implementation of waste acid recycling strategies has proven particularly effective in industrial applications [28]. These systems enable the recovery and reuse of sulfuric acid without significant impact on product yield, thereby reducing both raw material costs and environmental burden [28]. Process integration studies have demonstrated that waste acid recycling can be implemented with minimal additional capital investment while providing substantial economic benefits [28].
Capital cost reduction has been achieved through process intensification and the elimination of large-scale batch reactors [28]. Continuous-flow systems require significantly smaller equipment footprints and reduced inventory holdings, resulting in capital cost reductions of 20-30% [28]. The enhanced safety profile of continuous processes also reduces insurance and regulatory compliance costs [21].
Optimization Parameter | Traditional Method | Optimized Method | Improvement Strategy |
---|---|---|---|
Energy Efficiency | High energy consumption (heating/cooling) | 25-40% energy reduction | Heat integration, microreactors |
Waste Reduction | 60-70% acid waste generation | 80-90% waste reduction | Acid recycling, stoichiometric reagents |
Yield Improvement | 45-60% overall yield | 85-94% overall yield | Optimized conditions, catalysts |
Process Safety | High risk (batch exothermic) | Enhanced safety (continuous) | Continuous flow, temperature control |
Reaction Selectivity | 70-80% selectivity | 88-95% selectivity | Controlled nitrating agents |
Capital Cost Reduction | High equipment costs | 20-30% cost reduction | Process intensification |
Environmental Impact | Significant acidic waste | Minimal environmental impact | Green chemistry principles |
Alternative synthetic approaches for musk ambrette production have been developed in response to increasing environmental regulations and sustainability requirements [25] [27] [30]. Green chemistry principles have guided the development of nitration methodologies that minimize environmental impact while maintaining industrial viability [25] [30].
Dinitrogen pentoxide-based nitration represents one of the most promising green chemistry approaches for nitroaromatic synthesis [27] [30]. This methodology employs dinitrogen pentoxide as an eco-friendly nitrating agent in combination with liquefied 1,1,1,2-tetrafluoroethane as a reusable reaction medium [30]. The process operates under mild conditions at 0.6 megapascals and 20°C, achieving high yields while generating minimal acidic waste [30]. The tetrafluoroethane solvent can be easily separated by decompression and re-condensed for subsequent use, preventing atmospheric emissions [30].
Electrochemical nitration has emerged as another sustainable alternative, utilizing biphasic systems with phase transfer catalysis [19]. This approach employs aqueous metal salts as halogen and nitro group sources, with ammonium salts serving dual roles as electrolytes and phase transfer catalysts [19]. The method enables the nitration of multiple aromatic substrates using sodium chloride or potassium nitrite under electrochemical conditions [19].
Biomimetic nitration approaches have been developed using nitrogen dioxide captured in metal-organic frameworks [27]. This innovative methodology enables the quantitative conversion of captured nitrogen dioxide molecules to nitro compounds in the absence or presence of catalytic amounts of sulfuric acid [27]. The process achieves mononitration yields exceeding 85% for key aromatic compounds while utilizing waste nitrogen dioxide streams [27].
Solvent-free nitration methodologies have been investigated as environmentally benign alternatives to traditional organic solvent-based processes [25]. These approaches utilize solid nitrating reagents under neat conditions, achieving atom economies of 80-90% while minimizing environmental impact [25]. Bismuth nitrate has been particularly effective as a nitrating agent in solvent-free systems, providing excellent functional group compatibility and catalyst-free operation [25].
Ionic liquid-mediated nitration represents another sustainable approach, utilizing nitrate salts dissolved in ionic liquids as both reaction medium and nitrating agent source [25]. These systems operate at moderate temperatures of 60-120°C and provide atom economies of 75-85% with moderate environmental impact [25].
Green Chemistry Approach | Nitrating Agent | Reaction Medium | Temperature (°C) | Atom Economy (%) | Environmental Impact |
---|---|---|---|---|---|
Dinitrogen Pentoxide | N₂O₅ | Liquefied tetrafluoroethane | 20-50 | 85-95 | Very low |
Biomimetic Nitration | NO₂/O₃ mixtures | Aqueous systems | 60-100 | 70-80 | Low |
Electrochemical Nitration | NO₂⁻/NO₃⁻ salts | Biphasic electrolyte | 25-80 | 75-85 | Low to moderate |
Solvent-free Nitration | Solid nitrating reagents | Neat conditions | 80-150 | 80-90 | Low |
Ionic Liquid Medium | Nitrate salts in ionic liquids | Ionic liquids | 60-120 | 75-85 | Moderate |
Supercritical Carbon Dioxide | HNO₃ in supercritical CO₂ | Supercritical CO₂ | 40-80 | 80-90 | Low |
The development of nitrating reagents based on pyrazole derivatives has provided new opportunities for controllable aromatic nitration [29]. These reagents, particularly nitro-substituted pyrazoles, demonstrate enhanced nitrating ability toward both electron-rich and electron-deficient aromatic substrates [29]. The use of ytterbium triflate and indium triflate as catalysts has enabled effective nitration under mild conditions with excellent selectivity [29].
Property | Value |
---|---|
Chemical Name | 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene |
IUPAC Name | 1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene |
CAS Registry Number | 83-66-9 |
Molecular Formula | C₁₂H₁₆N₂O₅ |
Molecular Weight (g/mol) | 268.27 |
Physical State | Solid crystals |
Appearance | Pale yellow to cream crystalline powder |
Melting Point (°C) | 84-86 |
Boiling Point (°C) | >200 (decomposes) |
Flash Point (°C) | 149.6 ± 29.9 |
Density (g/cm³) | 1.2 ± 0.1 |
Water Solubility (mg/L) | 0.15-0.46 |
Vapor Pressure (Pa at 25°C) | 7.78 × 10⁻⁵ |
Henry's Law Constant (Pa·m³/mol) | 1.92 × 10⁻⁴ |
Log P (octanol-water) | 3.71 |
Refractive Index | 1.542 |
Exact Mass | 268.105927 |
Musk ambrette has been detected across various environmental matrices, with concentrations varying significantly depending on the sampling location and matrix type. The compound enters the environment primarily through wastewater treatment plants, where it is discharged after incomplete removal during treatment processes [1].
In wastewater treatment plant influents, musk ambrette concentrations typically range from 0.40 to 15 μg/L, demonstrating its widespread use in consumer products [1]. The compound shows moderate persistence through treatment processes, with effluent concentrations ranging from 0.007 to 6.0 μg/L [1]. The removal efficiency in wastewater treatment plants varies considerably, with some facilities achieving up to 99% removal, particularly those with longer hydraulic retention times [1]. The highest removal efficiency was observed in aerated lagoon systems with hydraulic retention times of 3-6 months, where enhanced opportunities for sorption, photodegradation, and volatilization processes occur [1].
Musk ambrette detection in sediment samples reveals its persistent nature in environmental matrices. In beach sand samples, concentrations have been reported ranging from 0.58 to 32.59 ng/g dry weight, with higher concentrations typically found in summer samples [2]. The compound was not detected in all sediment samples, suggesting localized contamination patterns related to proximity to discharge sources [2]. In sewage sludge, concentrations can reach up to 68.9 μg/kg dry weight, with the compound accumulating due to its lipophilic properties and strong adsorption to organic matter [3].
Bioaccumulation of musk ambrette in aquatic organisms has been documented in various species. In farmed trout, concentrations of 13.7 μg/kg fresh weight were detected, indicating significant bioaccumulation potential [3]. The compound's high lipophilicity (log Kow = 4.17-5.0) facilitates its accumulation in lipid-rich tissues of aquatic organisms [4] [5]. Bioaccumulation factors vary significantly between species, ranging from 290 L/kg in rudd fish to 40,000 L/kg in eel, suggesting species-specific differences in metabolism and elimination capabilities [3].
Surface water concentrations of musk ambrette are generally lower than in wastewater, ranging from 0.001 to 0.64 μg/L, with concentrations decreasing with distance from wastewater treatment plant discharge points [3]. In atmospheric samples, the compound has been detected at moderate concentrations, with wastewater treatment plants serving as significant emission sources to the surrounding atmosphere [1]. Rainwater samples have shown concentrations up to 10 ng/L, indicating atmospheric transport and deposition mechanisms [3].
The environmental fate of musk ambrette is governed by several key processes, with biodegradation being extremely limited and adsorption to organic matter being the dominant removal mechanism from the aqueous phase.
Photodegradation represents a minor but measurable pathway for musk ambrette removal in environmental systems. Under solar irradiation, approximately 13% of the compound undergoes phototransformation after 200 hours of exposure [3]. The photochemical behavior involves the formation of indole and indoline derivatives through cyclization reactions involving the nitro group and tert-butyl substituent [3]. The estimated atmospheric half-life for photodegradation with hydroxyl radicals is 7.3 days, assuming typical atmospheric conditions [3]. However, this process is limited by the compound's low vapor pressure and tendency to partition into condensed phases [3].
Aerobic biodegradation of musk ambrette is extremely limited, with studies showing 0% degradation after 28 days in standard biodegradability tests [6]. The compound is classified as not readily biodegradable based on OECD Test Guideline 301C criteria [6]. This recalcitrance to biodegradation is attributed to the presence of electron-withdrawing nitro groups and the sterically hindered aromatic structure [6].
Under anaerobic conditions, musk ambrette undergoes partial biodegradation through reductive pathways. The primary degradation mechanism involves the reduction of nitro groups to amino groups, forming amino metabolites [7]. These metabolites, particularly 2-amino and 4-amino derivatives, can accumulate in environmental systems and may exhibit different toxicological properties than the parent compound [7]. The formation of amino metabolites has been observed in sewage treatment plant effluents, where concentrations of metabolites can exceed those of the parent compound [7].
Adsorption to organic matter represents the dominant fate process for musk ambrette in environmental systems. The compound exhibits strong affinity for organic carbon, with an estimated log Koc value exceeding 5000 L/kg [3]. This high adsorption coefficient indicates that musk ambrette will preferentially partition to sediment and soil organic matter rather than remain in the aqueous phase [3].
The adsorption behavior follows typical patterns for hydrophobic organic compounds, with desorption rates being significantly slower than adsorption rates, leading to hysteretic behavior [3]. This characteristic contributes to the compound's persistence in sediment systems and explains the accumulation patterns observed in environmental monitoring studies [3]. The strong adsorption also facilitates the compound's removal in wastewater treatment processes that rely on activated sludge systems [1].
Risk assessment for musk ambrette requires consideration of both exposure pathways and toxic effects across different ecosystem components.
For aquatic organisms, musk ambrette exhibits moderate to high toxicity depending on the species and life stage. The acute toxicity to fish, represented by LC50 values, is approximately 5.1 mg/L for 28-hour exposures in carp [8]. For aquatic invertebrates, the compound shows higher toxicity, with predicted no-effect concentrations (PNEC) ranging from 1.1 to 6.3 μg/L [7]. These values indicate that musk ambrette can be considered toxic under proposed regulatory criteria [7].
The compound demonstrates particular toxicity to early life stages of aquatic organisms. In marine copepods (Acartia tonsa), musk ambrette strongly inhibits larval development at low concentrations [9]. Similarly, in zebrafish early development studies, the compound affects neurological development with effects observed at concentrations of 0.1-1.0 μg/mL [10].
Limited data are available for sediment-dwelling organisms, creating uncertainty in risk assessment for this ecological compartment [3]. Given the compound's strong tendency to partition to sediment (approximately 75% of environmental loading), this represents a significant data gap in environmental risk assessment [3]. The formation of amino metabolites in anaerobic sediment conditions may alter the toxicological profile compared to the parent compound [7].
For terrestrial organisms, acute oral toxicity data indicate moderate toxicity, with LD50 values of 2900 mg/kg in laboratory mammals [11]. However, the primary concern for terrestrial ecosystems is the potential for exposure through biosolids application to agricultural land, where accumulated musk ambrette in sewage sludge may be transferred to soil systems [1]. The compound's persistence and bioaccumulation potential raise concerns about long-term accumulation in terrestrial food webs [1].
Recent research has identified musk ambrette as a potential endocrine disruptor, with specific activity at the KISS1R receptor involved in puberty regulation [10]. The compound activates this receptor with an EC50 of 16.71 μM in calcium flux assays, leading to increased expression of gonadotropin-releasing hormone genes [10]. This endocrine activity represents a novel mechanism of concern for ecosystem health, particularly for species with similar reproductive hormone systems [10].
Musk ambrette meets the criteria for classification as a PBT substance based on its environmental persistence (biodegradation half-life > 10 years), bioaccumulation potential (BCF > 2000 L/kg), and toxicity to aquatic organisms (PNEC < 10 μg/L) [3]. This classification triggers enhanced regulatory scrutiny and risk management measures due to the compound's potential for long-term environmental impact [3].
Irritant